molecular formula C13H12ClF3N4O2S2 B2958949 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034262-53-6

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2958949
CAS No.: 2034262-53-6
M. Wt: 412.83
InChI Key: INXFZVQUTAPXBQ-UHFFFAOYSA-N
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Description

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2034262-53-6) is a high-purity chemical compound for research applications. With a molecular formula of C13H12ClF3N4O2S2 and a molecular weight of 412.84 g/mol, this synthetic small molecule features a piperazine core linked to a 5-chlorothiophene-2-sulfonyl group and a 6-(trifluoromethyl)pyrimidine moiety . This specific structure places it within a class of sulfonamide derivatives that are of significant interest in medicinal chemistry and drug discovery. Compounds with piperazine linkers and sulfonamide groups are frequently explored for their improved physicochemical properties, such as enhanced water solubility and oral bioavailability, which are critical for developing effective therapeutic agents . The piperazine and sulfonamide functionalities are known to be present in molecules that act as modulators of various biological targets . The structural motifs present in this compound suggest potential for researchers to investigate its activity in areas such as oncology and enzyme regulation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in the development of novel bioactive molecules.

Properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2S2/c14-10-1-2-12(24-10)25(22,23)21-5-3-20(4-6-21)11-7-9(13(15,16)17)18-8-19-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXFZVQUTAPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a chlorothiophenesulfonyl group. The molecular formula is C16H16ClN3O2S4, with a molecular weight of 446.0 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
  • Transcription Factor Modulation : The compound may influence the activity of transcription factors like NF-kappa B and AP-1, which are involved in inflammatory responses and cancer progression .

Anticancer Activity

Research indicates that compounds similar to 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibit significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, suggesting potential utility in cancer therapy .
  • Selectivity for Cancer Cells : The selectivity for cancerous cells over normal cells enhances the therapeutic index of such compounds .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating key inflammatory pathways:

  • Cytokine Inhibition : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as IL-2 and IL-8, indicating potential for treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Activity TypeDescriptionIC50 (µM)Reference
AnticancerInhibition of cell proliferation0.5 - 1.0
Anti-inflammatoryReduction of IL-2 levels0.3 - 0.7
Kinase InhibitionTargeting receptor tyrosine kinases<0.1

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer effects of a related compound on human breast cancer cells, revealing an IC50 value of approximately 0.7 µM, indicating potent inhibitory effects on cell growth.
  • Inflammation Model :
    In animal models of inflammation, compounds structurally similar to 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrated significant reductions in inflammatory markers, supporting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the pyrimidine-piperazine scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Table 1: Comparative Analysis of Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound : 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 5-Chlorothiophene-2-sulfonyl, trifluoromethyl Not explicitly provided* ~430–450 (estimated) Likely moderate polarity due to sulfonyl; potential CNS activity inferred from analogues
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine () tert-Butyl C₁₃H₁₉F₃N₄ 288.31 Density: 1.2 g/cm³; Boiling Point: 363.3°C; Higher lipophilicity due to tert-butyl
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () 2,5-Dimethoxyphenylsulfonyl, methyl C₁₈H₂₁F₃N₄O₄S 446.4 Increased steric bulk from dimethoxy groups; potential altered receptor selectivity
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine () Methylsulfanyl, oxazole-methyl C₁₆H₂₀F₃N₅OS 387.4 Methylsulfanyl may enhance metabolic stability; oxazole introduces heterocyclic diversity
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine () Chloropyridinyl, chlorobenzyl C₂₁H₂₀Cl₂F₃N₇ 498.3 Dual chloro substituents may increase halogen bonding; higher molecular weight

Pharmacological and Physicochemical Insights

  • Electronic Effects : The 5-chlorothiophene-sulfonyl group in the target compound may enhance electron-withdrawing effects, stabilizing negative charges and influencing receptor binding.
  • Steric Considerations : Bulky substituents (e.g., dimethoxyphenyl in ) could hinder binding to compact active sites, whereas smaller groups like methylsulfanyl () may improve fit .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Common across all analogues; contributes to metabolic stability and modulates electronic properties.
  • Heterocyclic Variations : Chlorothiophene (target) vs. dimethoxyphenyl () vs. oxazole () alters aromatic interactions and binding selectivity.

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